2,4,6-Trimethylbenzaldehyde

Descripción general

Descripción

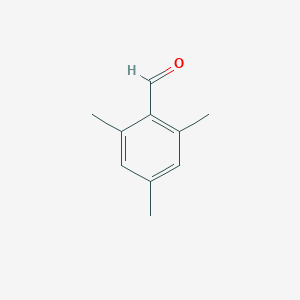

2,4,6-Trimethylbenzaldehyde (CAS: 487-68-3), also known as mesitylenecarboxaldehyde, is a trisubstituted aromatic aldehyde with methyl groups at the 2, 4, and 6 positions of the benzene ring. It is widely utilized in organic synthesis, including the preparation of chalcones, tetrahydroisoquinolines, and heterocyclic compounds . Industrially, it is synthesized via the Gattermann-Koch reaction using mesitylene and carbon monoxide under optimized conditions (86.86% yield) . It is also a natural component in essential oils of Eryngium species and a photolytic decomposition product of UV-photoinitiators in food packaging .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mesitaldehído se puede sintetizar a través de varios métodos:

Oxidación de Mesitileno: Este método implica la oxidación de mesitileno en un medio ácido, típicamente utilizando oxidantes como trióxido de cromo o permanganato de potasio.

Formación de Mesitileno: El mesitileno reacciona con una fuente de grupo formilo como el paraformaldehído o la N,N-dimetilformamida (DMF) en condiciones específicas con un catalizador adecuado.

Métodos de producción industrial: La producción industrial de mesitaldehído normalmente implica la oxidación de mesitileno utilizando trióxido de cromo o permanganato de potasio, seguida de pasos de purificación para aislar el aldehído .

Tipos de reacciones:

Oxidación: El mesitaldehído puede sufrir oxidación para formar ácido mesitílico.

Reducción: La reducción del mesitaldehído puede producir alcohol mesitílico.

Sustitución electrófila: Los grupos metilo donadores de electrones activan el anillo aromático para reacciones de sustitución electrófila adicionales.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.

Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución electrófila: Diversos electrófilos en presencia de un catalizador.

Productos principales:

Oxidación: Ácido mesitílico.

Reducción: Alcohol mesitílico.

Sustitución electrófila: Diversos derivados de mesitileno sustituidos.

Aplicaciones Científicas De Investigación

Resin Additives

2,4,6-Trimethylbenzaldehyde is widely used as an additive in resin formulations. Its incorporation enhances the thermal stability and mechanical properties of resins, making them suitable for various applications such as coatings and adhesives. The compound acts as a cross-linking agent that improves the performance characteristics of synthetic resins .

Pharmaceutical Intermediate

In the pharmaceutical industry, mesitaldehyde serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure allows it to participate in several chemical reactions that lead to the formation of complex medicinal compounds. This makes it valuable in drug development processes .

Agrochemical Intermediate

The compound is also utilized in agrochemicals, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its role in enhancing the efficacy of agrochemical formulations contributes to improved agricultural productivity and pest management strategies .

Flavor and Fragrance Industry

This compound is employed in the flavor and fragrance industry due to its pleasant aroma reminiscent of almonds or cherries. It is used to formulate various consumer products such as perfumes, cosmetics, and food flavorings. Its ability to impart a sweet scent makes it a popular choice among fragrance manufacturers .

Environmental and Safety Considerations

While this compound has numerous industrial applications, it is important to consider safety and environmental factors associated with its use:

- Irritant Properties : The compound can act as an irritant upon contact with skin or eyes.

- Environmental Hazards : It poses potential risks to aquatic environments if released improperly during manufacturing or usage processes .

Case Study 1: Resin Formulation

A study demonstrated that incorporating this compound into epoxy resin formulations significantly improved their mechanical strength and thermal stability. The modified resin exhibited enhanced resistance to thermal degradation compared to standard formulations without the aldehyde.

Case Study 2: Pharmaceutical Synthesis

Research highlighted its application in synthesizing a novel anti-inflammatory drug where mesitaldehyde was used as a key intermediate. The resulting compound showed promising results in preclinical trials for treating inflammation-related conditions.

Case Study 3: Agrochemical Development

In agrochemical research, mesitaldehyde was utilized to synthesize a new class of herbicides that demonstrated increased efficacy against resistant weed species while maintaining lower toxicity profiles for non-target organisms.

Mecanismo De Acción

El mesitaldehído ejerce sus efectos a través de su grupo aldehído reactivo, que puede participar en diversas reacciones químicas. Los grupos metilo donadores de electrones unidos al anillo de benceno aumentan la reactividad del grupo aldehído, haciéndolo más susceptible a reacciones de sustitución electrófila . Los objetivos moleculares y las vías implicadas dependen de las reacciones y aplicaciones específicas en las que se utiliza el mesitaldehído.

Compuestos similares:

Benzaldehído: El compuesto madre del mesitaldehído, que carece de los tres grupos metilo.

Tolualdehído: Similar al mesitaldehído, pero con un solo grupo metilo unido al anillo de benceno.

Cuminaldehído: Contiene un grupo isopropilo en lugar de tres grupos metilo.

Singularidad del mesitaldehído: El mesitaldehído es único debido a la presencia de tres grupos metilo, que mejoran significativamente su reactividad y solubilidad en disolventes orgánicos en comparación con el benzaldehído y otros compuestos similares . Esto lo convierte en un intermedio valioso en la síntesis orgánica y en diversas aplicaciones industriales.

Comparación Con Compuestos Similares

Structural Isomerism and Natural Occurrence

Trimethylbenzaldehyde isomers differ in the positions of methyl groups on the benzene ring, leading to distinct chemical and biological properties:

Key Insight : The 2,4,6-isomer is more abundant in aerial plant parts (e.g., inflorescences), while 2,3,4- and 2,3,6-isomers are root-specific. This distribution suggests biosynthetic pathway variations influenced by methyl group positioning .

Comparison with Other Isomers

Limited data exist for other isomers, but their synthesis typically requires regioselective methylation or isomer separation due to overlapping retention indices (RIs) and mass spectra .

Reactivity in Organic Reactions :

- Chalcone Synthesis : this compound reacts with 2-acetyl naphthalene to form chalcones in 94% yield, outperforming less sterically hindered aldehydes due to its electron-rich aromatic ring .

- Cyclization Reactions : It participates efficiently in visible-light-promoted cyclization with hypervalent iodine reagents, unlike some disubstituted aldehydes requiring harsher conditions .

Stability and Migration Behavior

- Photolytic Decomposition : this compound is a major degradation product of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, constituting 0.996% of GC-MS peak area in UV-exposed photoinitiators .

- Migration in Packaging : It exhibits high migration rates (up to 1938 ng/cm²), posing regulatory concerns compared to less migratory isomers .

Analytical Challenges

Distinguishing trimethylbenzaldehyde isomers is complicated by nearly identical mass spectra and overlapping RIs. For example, 2,4,6- and 2,3,4-isomers in Eryngium oils require advanced techniques like retention index matching and NMR for unambiguous identification .

Actividad Biológica

2,4,6-Trimethylbenzaldehyde (TMB), also known as 2-mesitylenecarboxaldehyde, is an aromatic aldehyde with the chemical formula . It is characterized by a benzene ring substituted with three methyl groups and an aldehyde group. This compound has garnered attention in various fields due to its biological activities, including potential genotoxicity and its role in industrial applications.

- IUPAC Name : this compound

- CAS Number : 487-68-3

- Molecular Weight : 148.20 g/mol

- Structure :

Genotoxicity

Recent studies have highlighted the potential genotoxic effects of TMB. In a study evaluating substances migrating from polycarbonate baby bottles, TMB was assessed for its genotoxic carcinogenicity using the ToxTree software. While it triggered a structural alert (SA) for genotoxicity, further investigations indicated that the actual risk might be lower than initially suggested. The TTC (Threshold of Toxicological Concern) value for TMB was established at , which was later adjusted to based on additional data suggesting a lack of significant genotoxic effects in vivo .

Antimicrobial Properties

TMB has shown antimicrobial activity against certain pathogens. For instance, studies have indicated that various benzaldehyde derivatives exhibit inhibitory effects against bacteria and fungi. The specific activity of TMB against common pathogens remains an area for further research but suggests potential applications in food preservation and as a natural antimicrobial agent .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of TMB on various cell lines. The compound has been shown to induce cytotoxicity at higher concentrations, with mechanisms potentially involving oxidative stress and apoptosis. However, the exact pathways remain to be fully elucidated .

Case Studies and Research Findings

- Genotoxicity Assessment :

- Industrial Applications :

- Antimicrobial Activity :

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| CAS Number | 487-68-3 |

| Genotoxicity TTC Value | 0.0075 µg/day (initial) |

| Adjusted TTC Value | 90 µg/day |

| Antimicrobial Activity | Yes |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,4,6-trimethylbenzaldehyde, and how do their yields compare?

Two primary methods are documented:

- Method A (Gattermann–Koch reaction): Mesitylene reacts with hydrogen cyanide and HCl in the presence of Zn(CN)₂ and AlCl₃ under reflux, yielding 75–81% .

- Method B (Rosenmund reduction): Mesitoyl chloride undergoes catalytic hydrogenation over Pd/BaSO₄, yielding 70–80% .

Method A is cost-effective but requires hazardous reagents (e.g., Zn(CN)₂), while Method B avoids cyanide intermediates but demands specialized catalysts. A third approach using Rieche formylation achieves 84% yield via Cl₂CHOCH₃ and TiCl₄ catalysis, offering higher selectivity .

Q. How is this compound structurally characterized in research settings?

Key techniques include:

- NMR Spectroscopy : Distinct signals for methyl groups (δ 2.35–2.40 ppm) and aldehyde protons (δ 9.8–10.2 ppm) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks at m/z 148.2 (C₁₀H₁₂O⁺) validate the molecular formula .

- Dipole Moment Measurements : Used to assess electronic effects of methyl groups on the benzaldehyde core (e.g., Kerr constants in CCl₄) .

Q. What are the critical physicochemical properties of this compound?

- Boiling Point : 237°C at atmospheric pressure .

- Density : 1.005 g/mL at 25°C .

- Solubility : 0.325 mg/mL in water (ESOL prediction), increasing in organic solvents like tetrachloroethane .

- Lipophilicity : LogP ~2.56, indicating moderate hydrophobicity suitable for drug design .

Advanced Research Questions

Q. How do conflicting genotoxicity data for this compound impact its pharmaceutical applications?

While in vitro assays (e.g., chromosome aberration tests) suggest genotoxicity, in vivo data are lacking. Researchers must:

- Conduct micronucleus or comet assays in rodent models to validate in vivo safety.

- Explore structural analogs (e.g., fluorinated derivatives) to mitigate risks while retaining bioactivity .

Q. What methodological optimizations improve extraction efficiency of this compound from complex matrices?

- Salt-Induced Phase Separation : Adding NaCl to H₂O–EtOH mixtures enhances recovery by 15–20% via salting-out effects. However, (NH₄)₂SO₄ causes phase splitting, reducing accuracy .

- Solvent Selection : Tetrachloroethane or benzene maximizes extraction yields in steam distillation workflows .

Q. Why does the Rieche formylation reaction outperform Vilsmeier–Haack in synthesizing this compound?

Rieche’s Cl₂CHOCH₃/TiCl₃ system minimizes side reactions (e.g., over-oxidation) due to milder conditions. For example, Rieche achieves 84% yield versus Vilsmeier’s 60–70% in sterically hindered substrates .

Q. How do steric effects of methyl groups influence the reactivity of this compound?

The 2,4,6-trimethyl substitution creates steric hindrance, slowing electrophilic substitutions (e.g., nitration) but accelerating nucleophilic additions (e.g., Grignard reactions) at the aldehyde group. Computational studies (e.g., DFT) quantify these effects via Hammett constants .

Q. What strategies address low yields in large-scale syntheses of this compound?

- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions in Method A .

- Catalyst Recycling : Pd/BaSO₄ in Method B can be reused ≥3 times with <5% yield loss .

Q. How is this compound utilized in fluorescent probe development?

It serves as a precursor for N-(2,4,6-trimethylbenzyl)-2-aminophenol , a key intermediate in copper-catalyzed synthesis of oxazolo-phenoxazines. These probes exhibit λₑₘ = 450–550 nm, useful in cellular imaging .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Propiedades

IUPAC Name |

2,4,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKRJHFHGKZKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052125 | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 10-12 deg C; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

238.50 °C. @ 760.00 mm Hg | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-68-3 | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesitaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W00MG84DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.